4-hydroxybutane-1-sulfonamide
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Overview
Description
4-Hydroxybutane-1-sulfonamide is an organic compound with the molecular formula C4H11NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a butane chain with a hydroxyl group (-OH) at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutane-1-sulfonamide typically involves the reaction of sodium sulfinates with amines. One efficient method is the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds . This method shows good substrate scope and provides a variety of sulfonamide products in reasonable to excellent yields.
Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst such as DMAP (4-Dimethylaminopyridine) . Metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids are also employed to construct sulfonamides efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
4-Hydroxybutane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Sulfonamides are used in the production of herbicides, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxybutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: Used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Comparison: 4-Hydroxybutane-1-sulfonamide is unique due to the presence of a hydroxyl group, which can participate in additional chemical reactions compared to other sulfonamides. This structural feature enhances its versatility in synthetic applications and potential biological activities .
Properties
CAS No. |
1480822-17-0 |
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Molecular Formula |
C4H11NO3S |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-hydroxybutane-1-sulfonamide |
InChI |
InChI=1S/C4H11NO3S/c5-9(7,8)4-2-1-3-6/h6H,1-4H2,(H2,5,7,8) |
InChI Key |
UAPRFDOPWAVCRL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)N)CO |
Purity |
0 |
Origin of Product |
United States |
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